4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS No.:
Cat. No.: VC13773592
Molecular Formula: C8H8BClO2
Molecular Weight: 182.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8BClO2 |
---|---|
Molecular Weight | 182.41 g/mol |
IUPAC Name | 4-chloro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole |
Standard InChI | InChI=1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 |
Standard InChI Key | XFNOQCJJRGEGPY-UHFFFAOYSA-N |
SMILES | B1(C2=C(C=CC(=C2CO1)Cl)C)O |
Canonical SMILES | B1(C2=C(C=CC(=C2CO1)Cl)C)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4-chloro-7-methylbenzo[c] oxaborol-1(3H)-ol . Alternative designations include 4-chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and the registry identifier MFCD31696095 . The presence of both chlorine and methyl substituents on the benzoxaborole core distinguishes it from simpler benzoxaborole derivatives, such as the non-chlorinated analog 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol .
Molecular Architecture
The compound features a fused bicyclic system comprising a benzene ring and a boracycle. The boronic acid group (-B(OH)₂) is integrated into the oxaborole ring, while substituents at the 4- and 7-positions introduce chlorine and methyl groups, respectively. This configuration is critical for modulating electronic and steric properties, which influence reactivity and potential biological activity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 182.41 g/mol | |
InChI Code | 1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 | |
InChI Key | XFNOQCJJRGEGPY-UHFFFAOYSA-N |
Synthesis and Manufacturing
Industrial Production
Current suppliers, including AOBChem and Halochem, list the compound with a purity of ≥97% . Production scales are likely limited to laboratory quantities, given its niche applications. The absence of a CAS registry number indicates that large-scale manufacturing processes remain undeveloped.
Physicochemical Properties
Solubility and Reactivity
No experimental solubility data are available, but analogous benzoxaboroles exhibit limited water solubility and preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) . The chlorine substituent enhances electrophilicity at the boron center, potentially facilitating cross-coupling reactions or complexation with diols .
Parameter | Detail | Source |
---|---|---|
GHS Signal Word | Warning | |
Hazard Statements | H315, H319, H335 | |
Precautionary Measures | Avoid inhalation, wear eye protection |
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | AOBH11E4FCD4 | 97% | 250 mg, 500 mg | $231–463 |
Halochem | HC10671 | ≥97% | Custom | Inquiry |
AOBChem | 34623 | 97% | 250 mg–1 g | N/A |
Future Research Directions
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Pharmacological Profiling: Systematic studies on cytotoxicity, antimicrobial activity, and pharmacokinetics are needed to validate therapeutic potential.
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Synthetic Optimization: Development of scalable, cost-effective routes to enable industrial adoption.
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Regulatory Compliance: Establishment of OECD-compliant toxicological datasets to support safety assessments.
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